

Introduction: A Versatile Chiral Building Block in Modern Synthesis

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Compound of Interest

Compound Name: *2-Aminomethylcyclohexanol hydrochloride*
Cat. No.: *B8794449*

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trans-2-Aminocyclohexanol hydrochloride is a bifunctional organic compound that has garnered significant attention from the scientific community, particularly those in pharmaceutical research and asymmetric synthesis. Structurally, it features a cyclohexane ring with an amino group (-NH₂) and a hydroxyl group (-OH) in a trans configuration[1]. This specific stereochemistry makes it a valuable chiral building block. The hydrochloride salt form significantly enhances its stability and aqueous solubility, rendering it more amenable for use in various synthetic and biological applications[2].

This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of its physicochemical properties, detailed analytical methodologies for its characterization, and insights into its critical role as a synthetic intermediate.

Part 1: Core Physicochemical and Structural Characteristics

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective application in research and development. trans-2-Aminocyclohexanol hydrochloride is

typically a white to off-white or beige crystalline solid, a physical characteristic that is indicative of its salt form and purity[2][3][4]. It is known to be hygroscopic and should be stored in an inert atmosphere to maintain its integrity[3][5].

The key quantitative data for this compound are summarized below for ease of reference.

Property	Value	Source(s)
Molecular Weight	151.63 g/mol	[3][6][7]
Chemical Formula	C ₆ H ₁₄ ClNO (or H ₂ NC ₆ H ₁₀ OH·HCl)	[3][5][6][7][8]
CAS Number	5456-63-3	[2][6][7][9]
Melting Point	172-175 °C (lit.)	[3][6]
Appearance	White to pale cream crystalline powder	[2][10]
Solubility	Soluble in 1N acetic acid in methanol (25 mg/mL)	[3][6]
InChI Key	LKKCSUHCVGCGFA- KGZKBUQUSA-N	[6]

Part 2: Analytical Characterization Workflow

Ensuring the identity, purity, and stereochemical integrity of trans-2-Aminocyclohexanol hydrochloride is paramount before its use in any synthesis or biological assay. A multi-technique approach is required for comprehensive characterization.

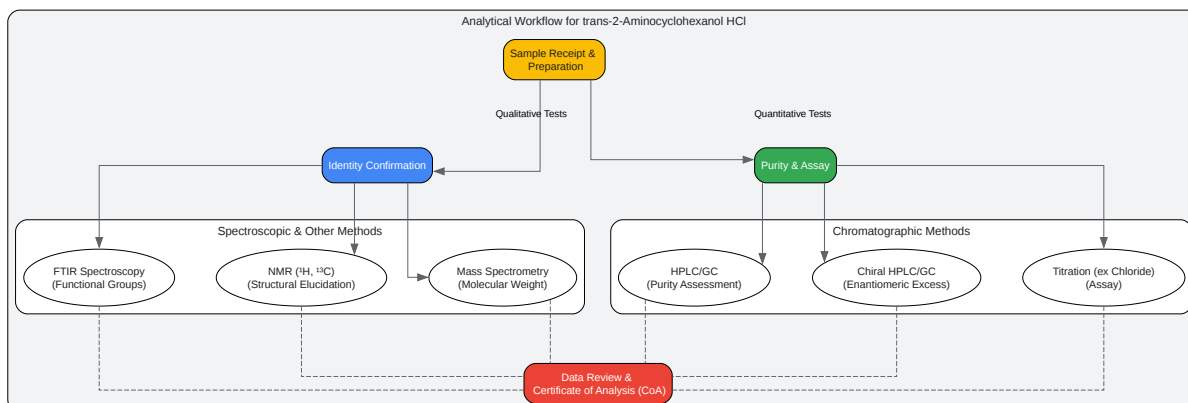
Rationale for Analytical Technique Selection

The choice of analytical methods is dictated by the need to confirm the compound's covalent structure, verify its purity, and, where necessary, determine its enantiomeric excess.

- Fourier-Transform Infrared (FTIR) Spectroscopy is employed for the rapid confirmation of key functional groups (O-H, N-H, C-H), providing a characteristic molecular fingerprint.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C) is the definitive method for elucidating the precise molecular structure, including the trans-stereochemistry of the amino and hydroxyl groups.
- Chromatographic Techniques (HPLC/GC) are essential for quantifying purity and, when using a chiral stationary phase, for determining the enantiomeric excess (ee)[11].
- Mass Spectrometry (MS) confirms the molecular weight of the free base after the loss of HCl.

The logical flow for the comprehensive analysis of a new or existing batch of this compound is outlined in the diagram below.



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Caption: Workflow for comprehensive quality control analysis.

Experimental Protocol: Identity and Purity Verification

This protocol outlines a self-validating system for the characterization of a typical batch.

Objective: To confirm the identity and determine the purity of trans-2-Aminocyclohexanol hydrochloride.

Materials:

- trans-2-Aminocyclohexanol hydrochloride sample
- Deuterated solvent for NMR (e.g., D₂O or DMSO-d₆)
- HPLC-grade acetonitrile and water
- Certified Reference Standard (if available)

Step 1: Sample Preparation

- Accurately weigh approximately 10-15 mg of the sample for NMR analysis and dissolve in ~0.7 mL of the chosen deuterated solvent.
- Accurately prepare a stock solution of ~1 mg/mL in a suitable solvent (e.g., methanol or water) for chromatographic analysis. Perform serial dilutions as required.
- Prepare a "blank" sample containing only the solvent.

Step 2: FTIR Spectroscopic Analysis

- Acquire a background spectrum on the clean ATR crystal.
- Place a small amount of the dry powder onto the crystal and acquire the sample spectrum.
- Validation Check: The spectrum should exhibit characteristic broad peaks for O-H and N-H stretches (typically ~3200-3400 cm⁻¹) and C-H stretches (~2850-2950 cm⁻¹). The presence

of these peaks provides initial confirmation of the core functional groups. Spectral data for this compound is available in public databases for comparison[8].

Step 3: NMR Spectroscopic Analysis

- Acquire ^1H and ^{13}C NMR spectra.
- Validation Check: The ^1H NMR spectrum should show a complex multiplet pattern corresponding to the cyclohexyl ring protons. The chemical shifts and coupling constants of the protons attached to the carbons bearing the -OH and -NH₂ groups are critical for confirming the trans configuration. The ^{13}C spectrum should show the expected number of signals for the six unique carbon atoms in the ring.

Step 4: HPLC Purity Analysis

- Equilibrate a C18 reverse-phase HPLC column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a modifier like TFA).
- Inject the blank, followed by the sample solution.
- Validation Check: The resulting chromatogram should show a single major peak. Purity is calculated based on the area percentage of the main peak relative to all other peaks. A system suitability check (e.g., injection of a standard to verify retention time and peak shape) is crucial for validating the run.

Part 3: Applications in Synthesis and Drug Development

The utility of trans-2-Aminocyclohexanol hydrochloride stems from its identity as a chiral 1,2-amino alcohol, a privileged structural motif in medicinal chemistry and catalysis[11].

As a Chiral Auxiliary and Ligand

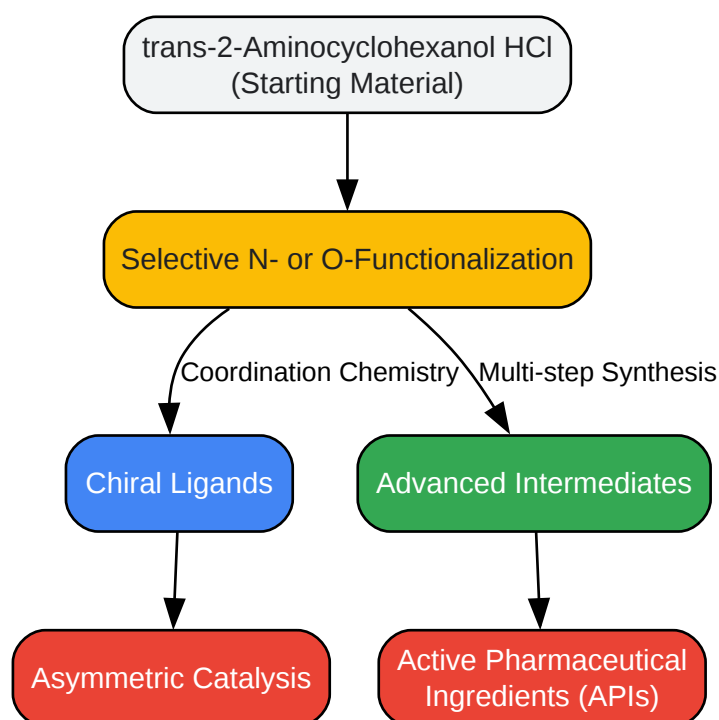
The compound's defined stereochemistry makes it an excellent starting material for the synthesis of chiral ligands used in asymmetric catalysis[2]. The amino and hydroxyl groups can be selectively functionalized to create bidentate ligands that can coordinate to a metal center. These metal complexes can then catalyze reactions to produce a desired enantiomer of a

target molecule in high yield and enantiomeric excess, a critical process in modern drug manufacturing[12].

Intermediate in Pharmaceutical Synthesis

trans-2-Aminocyclohexanol is a documented intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For example, it is a key building block for Ambroxol, a widely used mucolytic agent[13]. Its derivatives are also explored for their potential effects on the central nervous system[2]. The ability to prepare this compound in high enantiomeric purity on a large scale is crucial for its industrial application[11].

The general synthetic utility is visualized in the pathway below.



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Caption: Synthetic pathways originating from the title compound.

Conclusion

trans-2-Aminocyclohexanol hydrochloride is more than just a chemical reagent; it is a fundamental tool for the creation of complex, stereochemically defined molecules. Its well-

characterized physicochemical properties, combined with its proven utility as a versatile building block, ensure its continued relevance in both academic research and the industrial development of new therapeutics. The analytical workflows and synthetic insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently and effectively utilize this valuable compound in their work.

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